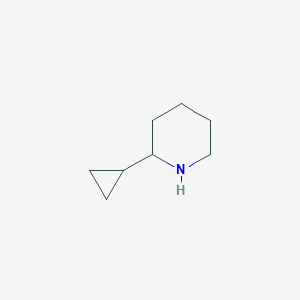

2-Cyclopropylpiperidine

概要

説明

2-Cyclopropylpiperidine is a bicyclic amine characterized by a piperidine ring fused with a cyclopropane substituent at the 2-position. This structural motif confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The cyclopropyl group introduces significant ring strain, which can enhance reactivity and influence binding interactions in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of cyclopropyl-substituted nitriles or amides, followed by cyclization under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity.

化学反応の分析

Types of Reactions

2-Cyclopropylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidines.

科学的研究の応用

Antiviral Applications

One of the most significant applications of 2-cyclopropylpiperidine is its incorporation into HIV-1 protease inhibitors. A study highlighted the design and synthesis of compounds featuring piperidine derivatives as P2-ligands, which included this compound, demonstrating potent inhibitory activity against HIV-1 protease. Notably, one compound exhibited an IC50 value of 3.61 nM against wild-type HIV-1, showcasing its potential as a therapeutic agent for HIV treatment .

Case Study: HIV-1 Protease Inhibitors

| Compound | IC50 (nM) | Activity Against Wild-Type | Activity Against DRV-Resistant |

|---|---|---|---|

| 22a | 3.61 | 42% inhibition | 26% inhibition |

Cancer Therapeutics

This compound derivatives have also been explored for their potential in cancer therapy. Research indicates that piperazine-containing compounds can selectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The introduction of cyclopropyl groups enhances the binding affinity and selectivity towards CDK4/6, making these compounds promising candidates for cancer treatment .

Case Study: CDK4/6 Inhibitors

| Compound | Target | Binding Affinity |

|---|---|---|

| Compound A | CDK4/6 | High |

Modulators of Chemokine Receptors

Another notable application is the use of this compound in developing modulators for chemokine receptors, specifically CXCR3. These receptors are involved in inflammatory responses and autoimmune diseases. Compounds derived from this scaffold have shown efficacy in modulating CXCR3 activity, suggesting potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study: CXCR3 Modulators

| Compound | Disease Targeted | Efficacy |

|---|---|---|

| Compound B | Rheumatoid Arthritis | Promising |

| Compound C | Multiple Sclerosis | Effective |

Antibacterial Properties

Recent studies have also investigated the antibacterial properties of piperazine derivatives, including those with cyclopropyl substitutions. The incorporation of hydrophobic groups has been shown to enhance the antibacterial activity against resistant strains of bacteria, indicating a potential role for these compounds in combating antibiotic resistance .

Case Study: Antibacterial Activity

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | High |

| Compound E | Pseudomonas aeruginosa | Moderate |

Photophysical Properties in Organic Electronics

Beyond medicinal chemistry, this compound derivatives have been utilized in organic electronics, particularly in flexible solar cells. Their unique photophysical properties enable them to be integrated into devices that require efficient light absorption and charge transport .

作用機序

The mechanism of action of 2-Cyclopropylpiperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives are widely studied for their diverse biological activities and synthetic utility.

Structural and Functional Group Analysis

- 2-Cyclopropylpiperidine: Features a cyclopropane ring directly attached to the piperidine nitrogen.

- 2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine : Contains a cyclohexylmethyl group and a branched aromatic side chain, leading to a significantly larger molecular weight (355.32 g/mol) and lower polar surface area (PSA: 3.24 Ų) compared to this compound .

- Piperidine derivatives with aliphatic/aromatic side chains : As reported by Raschig Chemicals, such compounds often exhibit tailored lipophilicity and bioavailability, depending on substituent size and electronic nature .

Physicochemical Properties

*Estimated based on structural similarity; †Assumed comparable to analogous amines.

生物活性

2-Cyclopropylpiperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a piperidine ring with a cyclopropyl substituent. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Various studies have demonstrated that piperazine and piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the piperazine structure can enhance interactions with bacterial targets, improving efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- CNS Activity : Research indicates that compounds containing a cyclopropyl moiety can modulate serotonin receptors, particularly the 5-HT2C receptor. This modulation has implications for the treatment of central nervous system disorders, including obesity and depression .

- Anticancer Properties : Some derivatives of cyclopropylpiperidine have shown promise in anticancer studies. For example, certain synthesized compounds exhibited dose-dependent activity against cervical cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound acts as a positive allosteric modulator (PAM) at serotonin receptors, enhancing the effects of endogenous ligands. This property is particularly relevant for developing anti-obesity therapies .

- Inhibition of Enzymatic Activity : Certain derivatives have been identified as potent inhibitors of HIV-1 protease, showcasing their potential in antiviral therapy. For instance, a compound with an IC50 value of 3.61 nM was noted for its effectiveness against both wild-type and drug-resistant HIV-1 variants .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Antimicrobial Study : A study evaluated the antibacterial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to significant antibacterial effects without compromising safety profiles in human cells .

- Anticancer Research : In vitro studies demonstrated that particular cyclopropylpiperazine derivatives exhibited effective cytotoxicity against cervical cancer cells, with reported GI50 values indicating their potential as therapeutic agents .

Data Table

Here is a summary table illustrating the biological activities and corresponding findings related to this compound:

Q & A

Q. What are the standard protocols for synthesizing 2-Cyclopropylpiperidine, and how can reproducibility be ensured?

Category : Basic

Answer :

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of piperidine derivatives. A common method includes reacting piperidine with cyclopropane-containing electrophiles under controlled conditions (e.g., using Grignard reagents or transition metal catalysts). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) in detail .

- Include purification steps (e.g., column chromatography, recrystallization) and characterization data (NMR, IR) in supplementary materials .

- Validate synthetic routes by cross-referencing with peer-reviewed protocols for analogous piperidine derivatives .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Category : Basic

Answer :

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integration and piperidine conformation.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- IR Spectroscopy : To identify N-H stretching (if protonated) and cyclopropane C-H vibrations.

- HPLC/GC : For purity assessment, using chiral columns if stereoisomers are present.

Table 1 : Recommended Characterization Parameters

| Technique | Key Parameters | Purpose |

|---|---|---|

| H NMR | 400–600 MHz, CDCl₃ | Cyclopropane proton splitting patterns |

| HRMS | ESI+/ESI−, <5 ppm error | Molecular formula confirmation |

| HPLC | Chiralpak® AD-H column | Enantiomeric excess determination |

Refer to standardized reporting guidelines for spectral data .

Q. How can computational modeling resolve ambiguities in the reactivity of this compound derivatives?

Category : Advanced

Answer :

Density Functional Theory (DFT) calculations can predict:

- Conformational Stability : Energy barriers for piperidine ring puckering and cyclopropane strain .

- Reaction Pathways : Transition states for nucleophilic attacks or ring-opening reactions.

- Electronic Effects : Frontier molecular orbital analysis to explain regioselectivity in derivatization.

Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic trends .

Q. What strategies address conflicting thermal stability data in this compound complexes?

Category : Advanced

Answer :

Discrepancies may arise from impurities or measurement techniques. Mitigation strategies:

- Control Experiments : Repeat studies with rigorously purified samples under inert atmospheres.

- Multi-Method Validation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature NMR .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-ethylpiperidine) to identify anomalous behavior .

Q. How should researchers design experiments to study stereochemical outcomes in this compound reactions?

Category : Advanced

Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric ratios via chiral HPLC .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates.

- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives .

Document stereochemical assignments using Cahn-Ingold-Prelog priorities and cross-validate with optical rotation data .

Q. What methodologies are recommended for assessing the purity of this compound in academic studies?

Category : Basic

Answer :

- Quantitative NMR (qNMR) : Integrate target compound peaks against internal standards (e.g., 1,3,5-trimethoxybenzene).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values.

- Chromatographic Purity : ≥95% purity via HPLC/GC, with baseline separation of impurities.

Report detailed protocols for each method to enable replication .

Q. How can researchers reconcile contradictory biological activity data for this compound derivatives?

Category : Advanced

Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays.

- Cell Line Validation : Use authenticated cell lines and control for passage number effects.

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance; report p-values and confidence intervals .

Cross-reference with structural analogs to identify structure-activity relationships (SARs) .

特性

IUPAC Name |

2-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRBIDPWYUYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667098 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-00-5 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。